1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate
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Overview
Description
1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoindoline nucleus and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate typically involves the cyclization of isoindoline-2-one with tert-butoxycarbonyl-protected amino acids. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Safety protocols are strictly followed to handle the chemicals involved and to ensure the safety of the personnel.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound shares a similar isoindoline nucleus but differs in the substituents attached to the cyclobutane ring.
1,3-Dioxoisoindolin-2-yl (tert-butoxycarbonyl)glycinate: Another compound with a similar structure but different functional groups, leading to distinct reactivity and applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl cis-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H20N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)25-17(24)19-11-8-10(9-11)16(23)26-20-14(21)12-6-4-5-7-13(12)15(20)22/h4-7,10-11H,8-9H2,1-3H3,(H,19,24) |
InChI Key |
PWEQPZIUZDEDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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